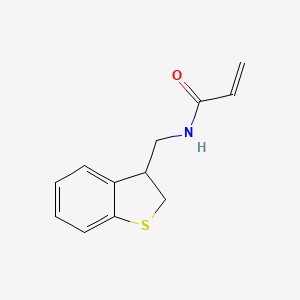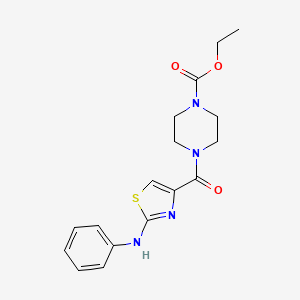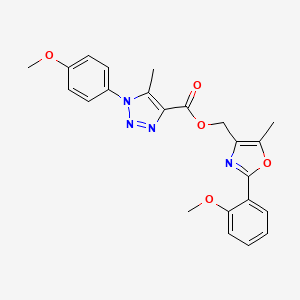
5-Methyl-2-propoxypyridine-3-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-propoxypyridine-3-boronic acid is a chemical compound with the molecular formula C9H14BNO3 . It is used in laboratory settings for research and development .
Synthesis Analysis
The synthesis of borinic acids, such as 5-Methyl-2-propoxypyridine-3-boronic acid, has seen recent advances. The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) . Another approach involves the preparation of (un)substituted pyridinylboronic acids and esters from pyridinyl halides via a Pd-catalysed cross-coupling reaction .Molecular Structure Analysis
The molecular structure of 5-Methyl-2-propoxypyridine-3-boronic acid is represented by the formula C9H14BNO3 .Applications De Recherche Scientifique
Boronic Acid Derivatives in Drug Development
Boronic acids, including derivatives like 5-Methyl-2-propoxypyridine-3-boronic acid, are gaining prominence in drug discovery and development. They are considered for their potential benefits in enhancing drug potency and improving pharmacokinetic profiles. The exploration of boronic acids in medicinal chemistry has seen a steady increase, with several boronic acid drugs approved by regulatory agencies and others in clinical trials. This trend underscores the relevance of boronic acids in therapeutic agent design and discovery (Plescia & Moitessier, 2020).
Boron in Alzheimer's Disease Research
In the context of Alzheimer’s disease (AD), certain boronic compounds have demonstrated the ability to mitigate amyloid accumulation and neuroinflammation. Studies comparing boronic compounds, such as trans-2-phenyl-vinyl-boronic-acid-MIDA-ester (TPVA) and trans-beta-styryl-boronic-acid (TBSA), revealed that these compounds could reduce neuropathological deficits in AD models. Specifically, TBSA has shown promise in preventing neuronal death and preserving memory function, highlighting the potential therapeutic applications of boron-containing compounds in neurodegenerative diseases (Maiti et al., 2020).
Boronic Acids in Analytical Chemistry and Material Science
Boronic acids are also explored for their applications beyond medicine. For instance, their role in analytical chemistry, particularly in the development of boron-specific resins for boron nutrition studies, demonstrates their versatility. These resins, with strong complexing capacities for boric acid, are instrumental in maintaining constant boron concentration in solutions, a critical factor in plant growth studies and agricultural applications (Asad et al., 2004).
Mécanisme D'action
Target of Action
The primary target of 5-Methyl-2-propoxypyridine-3-boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This occurs after the oxidative addition of the palladium catalyst to an electrophilic organic group .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .
Pharmacokinetics
The compound is known to be relatively stable and readily prepared , which suggests it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds . This is a crucial step in many organic synthesis reactions, enabling the creation of complex organic molecules from simpler precursors .
Action Environment
The action of 5-Methyl-2-propoxypyridine-3-boronic acid is influenced by the reaction conditions of the Suzuki–Miyaura coupling . This reaction is known for its exceptionally mild and functional group tolerant conditions , suggesting that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other functional groups .
Propriétés
IUPAC Name |
(5-methyl-2-propoxypyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO3/c1-3-4-14-9-8(10(12)13)5-7(2)6-11-9/h5-6,12-13H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUUKBNUYMVOTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1OCCC)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-propoxypyridine-3-boronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-N-{2-[(4-chlorophenyl)formamido]ethyl}pyrazine-2-carboxamide](/img/structure/B2382182.png)
![2-((4-fluorophenyl)thio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2382183.png)

![N-(benzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2382185.png)


![N-(3,4-dichlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2382191.png)
![N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2382193.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2382195.png)
![N-[1-(2-chlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2382198.png)



![N-(1-cyanocyclobutyl)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B2382206.png)